![molecular formula C9H6N4 B112006 2-Amino-1,8-naphthyridine-3-carbonitrile CAS No. 15935-95-2](/img/structure/B112006.png)
2-Amino-1,8-naphthyridine-3-carbonitrile
Overview
Description
2-Amino-1,8-naphthyridine-3-carbonitrile is a chemical compound with the empirical formula C9H6N4 . It has a molecular weight of 170.17 and is typically found in solid form .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 2-Amino-1,8-naphthyridine-3-carbonitrile, has been a subject of interest in recent years . The methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 2-Amino-1,8-naphthyridine-3-carbonitrile can be represented by the SMILES stringNc1nc2ncccc2cc1C#N
. The InChI key for this compound is OAKUSQCSHYQNHJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2-Amino-1,8-naphthyridine-3-carbonitrile is a solid compound . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 .Scientific Research Applications
Multicomponent Reactions
This compound has been used in multicomponent reactions to efficiently generate a diverse set of complex molecular architectures, which have wide application in medicinal chemistry and chemical biology .
Green Strategy Synthesis
The compound has been used in the Friedländer approach using green strategy for the synthesis of 1,8-naphthyridines .
Hydroamination of Terminal Alkynes
It has been used in the hydroamination of terminal alkynes followed by Friedländer cyclization .
Metal-Catalyzed Synthesis
The compound has been used in metal-catalyzed synthesis of 1,8-naphthyridines .
Ring Expansion Reaction
It has been used in the ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Biological Activities
1,8-Naphthyridines, including this compound, have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
Photochemical Properties
The compound has unique photochemical properties, making it useful in various applications .
Medicinal Chemistry
The compound finds wide applicability in medicinal chemistry and materials science . It’s used in the development of methods for the synthesis of 1,8-naphthyridines .
Mechanism of Action
Mode of Action
It’s known that heterocyclic compounds often interact with biological targets via hydrogen bonding, dipole-dipole interactions, and π-stacking .
Pharmacokinetics
As a small molecule with a molecular weight of 170.17 , it may have good absorption and distribution properties, but this would need to be confirmed through experimental studies.
Safety and Hazards
properties
IUPAC Name |
2-amino-1,8-naphthyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKUSQCSHYQNHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490975 | |
Record name | 2-Amino-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15935-95-2 | |
Record name | 2-Amino-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using glycerol in the synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile?
A1: The use of glycerol as a solvent in the synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile [] presents a more sustainable and environmentally friendly approach compared to traditional methods. Glycerol, a biodegradable and non-hazardous material, aligns with green chemistry principles by reducing the reliance on toxic solvents. This method offers several advantages, including simplified workup procedures, cost-effectiveness due to the readily available and renewable nature of glycerol, and reduced reaction times. []
Q2: What is the primary application of 2-Amino-1,8-naphthyridine-3-carbonitrile?
A2: 2-Amino-1,8-naphthyridine-3-carbonitrile has been identified as a potential herbicide. [] While specific details regarding its mechanism of action and target organisms are not elaborated upon in the provided abstracts, its classification as a herbicide suggests its ability to inhibit plant growth or development. Further research is necessary to fully understand its efficacy, target specificity, and potential environmental impact. []
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